1-(4-Bromophenyl)-1H-imidazole-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15) |
InChI Key |
YLHVTTHGADRRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using 4-bromobenzyl bromide and an appropriate nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate amide-forming reagent such as acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research has shown that derivatives of imidazole compounds can exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies indicate that 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide demonstrates effective growth inhibition in human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound has been tested for antimicrobial efficacy, showing promising results against various pathogens. Its derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus, highlighting its potential in treating bacterial infections .
- Anti-inflammatory Effects : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The anti-inflammatory potential of this compound has been explored through various models, indicating a reduction in edema in animal studies .
Therapeutic Potential
The therapeutic potential of this compound extends to several medical applications:
- Cancer Treatment : Given its anticancer properties, this compound is being investigated as a potential treatment for various types of cancer. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells positions it as a candidate for further development .
- Antimicrobial Drug Development : The antimicrobial activity observed suggests its utility in developing new antibiotics, particularly in light of rising antibiotic resistance among pathogenic bacteria. The compound's effectiveness against resistant strains makes it a valuable addition to the pharmaceutical arsenal .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Exhibited IC50 values < 5 μM against HCT116 cells. |
| Study B | Antimicrobial | MIC values of 0.22 μg/mL against Staphylococcus aureus. |
| Study C | Anti-inflammatory | Demonstrated significant reduction in edema in animal models. |
These findings underscore the compound's versatility and potential across different therapeutic areas.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group and the imidazole ring play crucial roles in binding to the target sites, leading to modulation of biological activities. The carboxamide group may also contribute to the compound’s solubility and stability, enhancing its overall efficacy.
Comparison with Similar Compounds
a. 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-22-7)
- Structure : Chlorophenyl replaces bromophenyl; carboxylic acid replaces carboxamide.
- Molecular Formula : C₁₀H₇ClN₂O₂ vs. C₁₀H₈BrN₃O for the target compound.
- The carboxylic acid group increases hydrophilicity but may reduce membrane permeability compared to the carboxamide .
b. 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS 114067-97-9)
- Structure : Fluorophenyl substituent; carboxylic acid functional group.
- Molecular Formula : C₁₀H₇FN₂O₂.
- Key Differences : Fluorine’s high electronegativity enhances electronic effects but reduces polarizability compared to bromine. This compound’s acidity (carboxylic acid) may limit its use in neutral pH environments .
Functional Group Variations
a. Acadesine (AICAR; 5-Aminoimidazole-4-carboxamide, CAS 2627-69-2)
- Structure : Ribose-linked imidazole-4-carboxamide without aromatic substitution.
- Molecular Formula : C₉H₁₄N₄O₅.
- Key Differences: The absence of a bromophenyl group reduces lipophilicity, making AICAR more water-soluble. AICAR is a known AMPK activator, whereas the target compound’s ADA inhibitory activity suggests divergent biological targets .
b. 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid (CAS 1439899-09-8)
- Structure : Bromobenzyl substituent; carboxylic acid instead of carboxamide.
- Molecular Formula : C₁₁H₉BrN₂O₂.
- However, the carboxylic acid may reduce stability under physiological conditions compared to carboxamides .
Benzimidazole Derivatives
a. 1-(4-Bromophenyl)-2-ethyl-1H-benzimidazole (CAS 97870-64-9)
- Structure : Benzimidazole core with bromophenyl and ethyl substituents.
- Molecular Formula : C₁₅H₁₃BrN₂.
- However, the absence of a carboxamide limits hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Halogen Effects on Properties
Key Research Findings
- Pharmacokinetics : Carboxamide derivatives generally exhibit superior oral bioavailability compared to carboxylic acid analogs, as seen in related compounds like 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide .
- Biological Activity : The bromophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, a feature absent in AICAR’s ribose structure .
- Synthetic Challenges : Brominated imidazole derivatives (e.g., 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid) are often discontinued commercially, suggesting synthesis or stability hurdles .
Biological Activity
1-(4-Bromophenyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHBrNO
- IUPAC Name : this compound
- SMILES : C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br
This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme function and receptor binding.
Target Interactions
The biological activity of this compound is primarily mediated through its interactions with specific biomolecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance. For instance, it may disrupt the function of enzymes related to the metabolism of cancer cells and pathogens .
- Cell Signaling Modulation : It influences various cellular signaling pathways, potentially leading to apoptosis in cancer cells. Studies have indicated that related compounds can enhance caspase activity, a critical factor in programmed cell death .
Biochemical Pathways
The compound's activity is linked to its ability to interfere with reactive oxygen species (ROS) production and free radical dynamics, which are crucial for cellular metabolic pathways. This interference can lead to oxidative stress in target cells, contributing to their death or dysfunction.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). It causes morphological changes indicative of cell death and enhances caspase-3 activity significantly at concentrations as low as 1.0 μM .
- Mechanisms of Action : The compound's ability to inhibit microtubule assembly has been noted, suggesting potential as a microtubule-destabilizing agent, which is a common mechanism among many anticancer drugs .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Inhibitory Effects : It has shown effectiveness against various bacterial strains, including E. coli. The presence of the bromophenyl group enhances its binding affinity to microbial targets, leading to increased efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Structure | Antimicrobial and anticancer |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Structure | Antimicrobial properties |
These comparisons highlight the distinct biological activities attributed to the imidazole ring and the bromophenyl substituent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, often involving cyclization reactions with starting materials like 4-bromoaniline .
- Biological Evaluation : In one study, compounds derived from this structure were assessed for their ability to inhibit HIV-1 integrase interactions, demonstrating a high percentage inhibition rate comparable to established inhibitors .
Q & A
Q. What are the optimal synthetic protocols for 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis of imidazole derivatives often involves Pd-catalyzed cross-coupling reactions or [3+2] cycloadditions. For example, regioselective synthesis of related compounds (e.g., 1-(4-bromophenyl)-3-aryl-Δ²-pyrazolines) requires careful control of reaction conditions, such as temperature and solvent polarity, to minimize side reactions like CHCl₃ elimination . Flash chromatography (as used in synthesizing structurally similar imidazole derivatives) is recommended for purification, with mobile phases adjusted based on compound polarity . Analytical tools like TLC and HPLC should monitor reaction progress and purity.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments to confirm substituent positions (e.g., bromophenyl vs. imidazole protons) .
- X-ray crystallography : Resolve bond lengths and angles, as demonstrated for 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .
- Elemental analysis : Validate molecular formulas (e.g., C₁₀H₇BrN₂O₂) with ≤0.4% deviation between calculated and observed values .
Advanced Research Questions
Q. How can contradictions between theoretical reaction pathways (e.g., MEDT predictions) and experimental outcomes be resolved?
- Methodological Answer : Molecular Electron Density Theory (MEDT) predicts regioselectivity in cycloadditions by analyzing electron density at reaction sites. However, discrepancies arise when steric effects or solvent interactions dominate. For example, MEDT calculations suggested 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-Δ²-pyrazoline formation was favorable, but experiments yielded pyrazole derivatives due to CHCl₃ elimination . To address this:
- Perform DFT calculations with implicit solvent models to account for solvation effects.
- Use Hammett substituent constants to quantify electronic influences of substituents (e.g., bromo vs. nitro groups) on transition states .
Q. What computational strategies are effective for studying bioactivity mechanisms, such as enzyme inhibition?
- Methodological Answer : Integrate molecular docking and dynamics simulations:
- Docking (AutoDock Vina) : Screen binding poses of this compound against target enzymes (e.g., carbonic anhydrase) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br···H contacts) to explain crystallographic packing and stability .
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?
- Methodological Answer : Adopt a tiered screening approach:
- In vitro assays : Use enzyme inhibition kits (e.g., fluorometric HDAC assays) with IC₅₀ determination. Include positive controls (e.g., SAHA for HDACs) .
- Selectivity profiling : Test against a panel of related enzymes (e.g., kinases, phosphodiesterases) to identify off-target interactions.
- Cellular models : Prioritize cell lines with target enzyme overexpression (e.g., cancer cells for HDAC inhibition studies) and measure cytotoxicity via MTT assays .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
